H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-(@)-p-chloro-Phe-NH2
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-(@)-p-chloro-Phe-NH2
Brand Name:
Vulcanchem
CAS No.:
130848-09-8
VCID:
VC0178907
InChI:
InChI=1S/C56H75ClN14O9/c1-31(2)21-39(28-63-44(50(60)74)23-35-15-17-37(57)18-16-35)67-55(79)46(25-38-27-61-30-65-38)68-48(73)29-64-56(80)49(32(3)4)71-51(75)33(5)66-54(78)45(24-36-26-62-42-14-10-9-13-40(36)42)70-53(77)43(19-20-47(59)72)69-52(76)41(58)22-34-11-7-6-8-12-34/h6-18,26-27,30-33,39,41,43-46,49,62-63H,19-25,28-29,58H2,1-5H3,(H2,59,72)(H2,60,74)(H,61,65)(H,64,80)(H,66,78)(H,67,79)(H,68,73)(H,69,76)(H,70,77)(H,71,75)/t33-,39-,41+,43-,44-,45-,46-,49-/m0/s1
SMILES:
CC(C)CC(CNC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N
Molecular Formula:
C56H75ClN14O9
Molecular Weight:
1123.755
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-(@)-p-chloro-Phe-NH2
CAS No.: 130848-09-8
Main Products
VCID: VC0178907
Molecular Formula: C56H75ClN14O9
Molecular Weight: 1123.755
CAS No. | 130848-09-8 |
---|---|
Product Name | H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-(@)-p-chloro-Phe-NH2 |
Molecular Formula | C56H75ClN14O9 |
Molecular Weight | 1123.755 |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
Standard InChI | InChI=1S/C56H75ClN14O9/c1-31(2)21-39(28-63-44(50(60)74)23-35-15-17-37(57)18-16-35)67-55(79)46(25-38-27-61-30-65-38)68-48(73)29-64-56(80)49(32(3)4)71-51(75)33(5)66-54(78)45(24-36-26-62-42-14-10-9-13-40(36)42)70-53(77)43(19-20-47(59)72)69-52(76)41(58)22-34-11-7-6-8-12-34/h6-18,26-27,30-33,39,41,43-46,49,62-63H,19-25,28-29,58H2,1-5H3,(H2,59,72)(H2,60,74)(H,61,65)(H,64,80)(H,66,78)(H,67,79)(H,68,73)(H,69,76)(H,70,77)(H,71,75)/t33-,39-,41+,43-,44-,45-,46-,49-/m0/s1 |
Standard InChIKey | MCMGUWQEZMQWBJ-OHNKQHCNSA-N |
SMILES | CC(C)CC(CNC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Synonyms | H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-(@)-p-chloro-Phe-NH2 |
PubChem Compound | 131698053 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume